L-Ascorbic acid-d2
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Overview
Description
L-Ascorbic acid-d2, also known as deuterated L-ascorbic acid, is a stable isotope-labeled form of L-ascorbic acid (vitamin C). This compound is used in various scientific research applications due to its unique properties, including its role as an antioxidant and its involvement in numerous biochemical processes. The deuterium labeling allows for more precise tracking and analysis in metabolic studies and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ascorbic acid-d2 typically involves the incorporation of deuterium atoms into the L-ascorbic acid molecule. One common method is the catalytic hydrogenation of L-ascorbic acid in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction conditions often include a deuterium gas atmosphere, a suitable catalyst (such as palladium on carbon), and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the catalytic hydrogenation reaction. The deuterium gas is supplied in large quantities, and the reaction is carefully monitored to ensure complete deuteration. The final product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid-d2 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
L-Ascorbic acid-d2 has a wide range of scientific research applications, including:
Mechanism of Action
L-Ascorbic acid-d2 exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a reducing agent, donating electrons to neutralize reactive oxygen species and prevent oxidative damage to cells.
Collagen Synthesis: This compound is a cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are involved in the hydroxylation of proline and lysine residues in collagen.
Immune Function: It enhances the function of immune cells, such as neutrophils and lymphocytes, by promoting their proliferation and activity.
Neurotransmitter Synthesis: This compound is involved in the synthesis of neurotransmitters like norepinephrine and serotonin.
Comparison with Similar Compounds
L-Ascorbic acid-d2 can be compared with other similar compounds, such as:
L-Ascorbic acid: The non-deuterated form of vitamin C, which has similar biochemical properties but lacks the deuterium labeling for precise tracking in research.
6-Amino-6-deoxy-L-ascorbic acid: A derivative of L-ascorbic acid with an amino group, which has different chemical properties and applications.
N-Methyl-6-amino-6-deoxy-L-ascorbic acid: Another derivative with a methylated amino group, used in studies of antioxidant activity and stability.
This compound is unique due to its deuterium labeling, which allows for more accurate tracking and analysis in various research applications. This makes it a valuable tool for scientists studying the biochemical and physiological roles of vitamin C.
Properties
Molecular Formula |
C6H8O6 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(2R)-2-[(1S)-2,2-dideuterio-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1D2 |
InChI Key |
CIWBSHSKHKDKBQ-PPVDTKEISA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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